molecular formula C11H10N2O3S B2750423 Methyl 4-[(thiocyanatoacetyl)amino]benzoate CAS No. 1798723-08-6

Methyl 4-[(thiocyanatoacetyl)amino]benzoate

Cat. No.: B2750423
CAS No.: 1798723-08-6
M. Wt: 250.27
InChI Key: ZESPWXAIJZSXSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(thiocyanatoacetyl)amino]benzoate is a useful research compound. Its molecular formula is C11H10N2O3S and its molecular weight is 250.27. The purity is usually 95%.
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Scientific Research Applications

Green Synthesis and Antimicrobial Activity

A study detailed the microwave-assisted catalyst-free green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates, demonstrating potent in vitro antibacterial and antifungal activities against various strains. This protocol emphasizes the environmental benefits of using water as a solvent and avoiding catalysts, highlighting the compound's potential in developing new antimicrobials (Bhat, Shalla, & Dongre, 2015).

Enhancement of NMDA-mediated Neurotransmission

Another study investigated sodium benzoate, a compound similar in function to Methyl 4-[(thiocyanatoacetyl)amino]benzoate, as an adjunctive treatment for schizophrenia. It was found to significantly improve symptoms and cognitive functions in patients by inhibiting D-amino acid oxidase and thus enhancing NMDAR-mediated neurotransmission, suggesting a novel approach for drug development in neurological conditions (Lane et al., 2013).

Heterocyclic System Synthesis

Research into the synthesis of heterocyclic systems from compounds like Methyl 2-[bis(acetyl)ethenyl]aminopropenoate reveals their utility in creating derivatives of pyrido[1,2-a]pyrimidones and thiazolo[3,2-a]pyrimidones. These systems have various potential applications in medicinal chemistry, highlighting the versatility of these compounds in synthesizing complex heterocycles (Selič & Stanovnik, 1997).

Methyl Benzoate in Plant Scent Emission

A study on snapdragon flowers identified methyl benzoate as the most abundant volatile compound, synthesized and emitted by specific parts of the petals. This research provides insights into the role of such compounds in attracting pollinators, with potential applications in agriculture and horticulture to enhance pollination efficiency (Dudareva et al., 2000).

Photopolymerization Processes

In materials science, a study explored a new alkoxyamine compound with a chromophore group for use as a photoiniferter in nitroxide-mediated photopolymerization (NMP2). This research demonstrates the compound's potential in developing advanced materials through photopolymerization, contributing to the fields of coatings, adhesives, and 3D printing technologies (Guillaneuf et al., 2010).

Properties

IUPAC Name

methyl 4-[(2-thiocyanatoacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c1-16-11(15)8-2-4-9(5-3-8)13-10(14)6-17-7-12/h2-5H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESPWXAIJZSXSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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